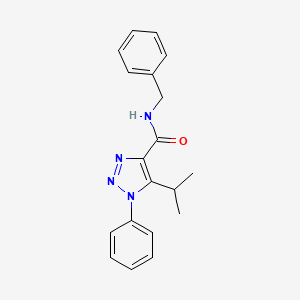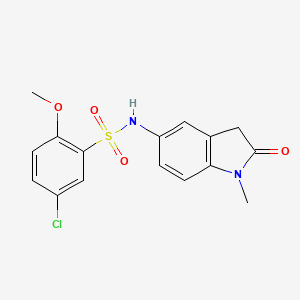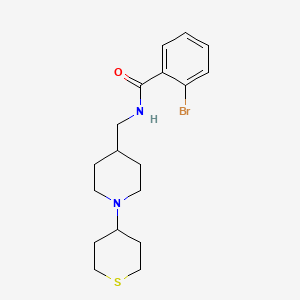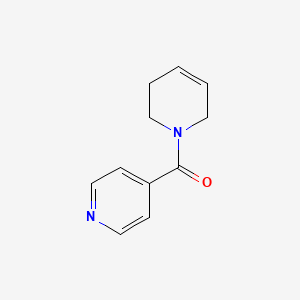
3,6-Dihydro-2H-pyridin-1-yl(pyridin-4-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,6-Dihydro-2H-pyridin-1-yl(pyridin-4-yl)methanone is a chemical compound that belongs to the family of pyridine derivatives. It has gained significant attention in scientific research due to its potential application in the development of new drugs.
Mecanismo De Acción
The mechanism of action of 3,6-Dihydro-2H-pyridin-1-yl(pyridin-4-yl)methanone is not fully understood. However, studies have shown that it interacts with various molecular targets, including enzymes and receptors, to exert its pharmacological effects. It has been found to inhibit the activity of certain enzymes, such as cyclooxygenase-2 and histone deacetylase, which are involved in the inflammatory response and cancer progression, respectively.
Biochemical and Physiological Effects
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, in vitro and in vivo. Additionally, it has been found to induce apoptosis in cancer cells and inhibit their proliferation. Moreover, it has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3,6-Dihydro-2H-pyridin-1-yl(pyridin-4-yl)methanone in lab experiments include its high potency and selectivity towards its molecular targets, as well as its low toxicity. However, its limitations include its poor solubility in aqueous solutions, which may affect its bioavailability and pharmacokinetics.
Direcciones Futuras
There are several future directions for the research on 3,6-Dihydro-2H-pyridin-1-yl(pyridin-4-yl)methanone. These include:
1. Investigation of its potential use in the treatment of viral infections, such as COVID-19.
2. Development of novel drug delivery systems to improve its solubility and bioavailability.
3. Investigation of its potential use in the treatment of other neurological disorders, such as Huntington's disease.
4. Investigation of its potential use in combination with other drugs to enhance its pharmacological effects.
5. Investigation of its potential use in the treatment of autoimmune disorders, such as rheumatoid arthritis.
Conclusion
In conclusion, this compound is a promising chemical compound that has potential applications in drug development. Its synthesis method has been optimized, and it has been found to exhibit various pharmacological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. Its mechanism of action is not fully understood, but it interacts with various molecular targets to exert its effects. It has several advantages and limitations for lab experiments, and there are several future directions for its research.
Métodos De Síntesis
The synthesis of 3,6-Dihydro-2H-pyridin-1-yl(pyridin-4-yl)methanone involves the reaction between 4-pyridinecarboxaldehyde and 3,4-dihydropyridin-2(1H)-one in the presence of a catalyst. This method has been optimized by various researchers to improve the yield and purity of the final product.
Aplicaciones Científicas De Investigación
3,6-Dihydro-2H-pyridin-1-yl(pyridin-4-yl)methanone has been extensively studied for its potential application in drug development. It has been found to exhibit various pharmacological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. Additionally, it has been investigated for its potential use in the treatment of neurological disorders, such as Alzheimer's and Parkinson's disease.
Propiedades
IUPAC Name |
3,6-dihydro-2H-pyridin-1-yl(pyridin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c14-11(10-4-6-12-7-5-10)13-8-2-1-3-9-13/h1-2,4-7H,3,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAALQPAUTRBXNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC=C1)C(=O)C2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

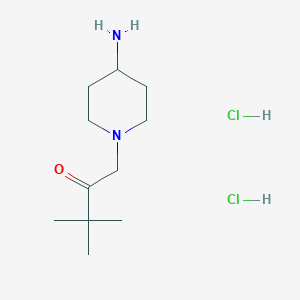
![2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B2445904.png)
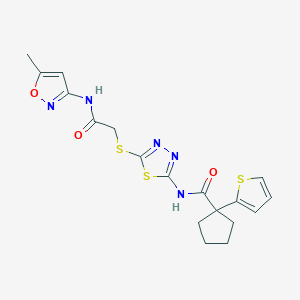
![2-((3-(4-ethoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(5-fluoro-2-methylphenyl)acetamide](/img/structure/B2445908.png)
![N'-[2-Hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]oxamide](/img/structure/B2445909.png)


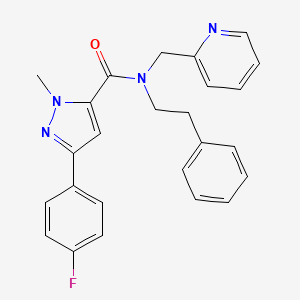
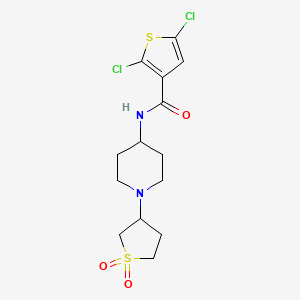
![4-bromo-N-methyl-N-[(2-methylphenyl)methyl]-1H-pyrrole-2-carboxamide](/img/structure/B2445918.png)
